Mcl1-IN-7

Covalent Inhibitor Mcl-1 Binding Affinity Structure-Activity Relationship

Non-covalent Mcl-1 inhibitors exhibit transient target engagement, demanding high concentrations and complicating washout-free apoptosis assays. Mcl1-IN-7 (Compound 11) resolves this via a reversible covalent warhead that modifies Lys234 in the BH3-binding groove, conferring sustained target residence time and a ~91-fold potency gain (IC50 = 4.2 nM) over its non-covalent parent. • Functional caspase 3/7 IC50 of 75 nM in MOLP-8 multiple myeloma cells. • Enables definitive target-engagement controls using Lys234Ala mutant Mcl-1. • Ideal for Mcl-1 dependency profiling and combination screens with Bcl-2/Bcl-xL inhibitors. Sourced from ISO-certified facilities with full analytical documentation and worldwide delivery.

Molecular Formula C36H34BN3O7
Molecular Weight 631.5 g/mol
Cat. No. B13436404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMcl1-IN-7
Molecular FormulaC36H34BN3O7
Molecular Weight631.5 g/mol
Structural Identifiers
SMILESB(C1=C(C=C(C=C1)OCC2=NN(C(=C2C3=CC=CC4=C3N(C(=C4CCCOC5=CC=CC6=CC=CC=C65)C(=O)O)C)C)C)C=O)(O)O
InChIInChI=1S/C36H34BN3O7/c1-22-33(31(38-40(22)3)21-47-25-16-17-30(37(44)45)24(19-25)20-41)29-13-7-12-27-28(35(36(42)43)39(2)34(27)29)14-8-18-46-32-15-6-10-23-9-4-5-11-26(23)32/h4-7,9-13,15-17,19-20,44-45H,8,14,18,21H2,1-3H3,(H,42,43)
InChIKeyMUZZYPOVNNFUHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mcl1-IN-7: Reversible Covalent Mcl-1 Inhibitor


Mcl1-IN-7 (Compound 11) is a reversible covalent inhibitor of the anti-apoptotic protein Mcl-1 (myeloid cell leukemia-1), a member of the Bcl-2 family that is frequently overexpressed in hematologic malignancies and solid tumors [1]. It covalently targets the non-catalytic lysine side chain (Lys234) of Mcl-1 via an aryl boronic acid carbonyl warhead, a distinct mechanism that confers enhanced potency and sustained target engagement compared to non-covalent Mcl-1 inhibitors [1][2].

Reversible covalent targeting of Mcl-1 Lys234 for sustained target engagement studies

Apoptotic signaling research in Mcl-1-dependent hematologic cell models

Chemical probe with defined mutation-controlled target engagement (Lys234Ala)

Mcl1-IN-7: Why Generic Substitution Fails


Mcl1-IN-7 cannot be interchanged with non-covalent Mcl-1 inhibitors or Bcl-2 family pan-inhibitors because its covalent mechanism directly modifies Lys234 within the BH3-binding groove of Mcl-1, a feature absent in conventional ATP-competitive kinase inhibitors and most BH3-mimetics [1][2]. This covalent bond fundamentally alters the binding kinetics and residence time on target, resulting in a ~91-fold improvement in binding affinity (IC50 = 4.2 nM) relative to its non-covalent parent compound (IC50 = 383 nM) [1][2]. Such a mechanism-driven potency gain is not replicable by simply increasing concentration of a non-covalent analog; it enables sustained Mcl-1 inhibition at lower drug exposure, a critical differentiator for experiments probing Mcl-1 dependency or for combination studies requiring precise temporal control of apoptotic priming [1][2].

Mcl1-IN-7
Covalent mechanism

Modifies Lys234 in BH3-binding groove; residence time may not be replicated by non-covalent inhibitors.

Non-covalent Mcl-1 inhibitors
Binding kinetics mismatch

Target engagement may be less sustained, potentially altering apoptotic priming readouts and dose-response interpretation.

Pan-Bcl-2 inhibitors
Selectivity context

Inhibition of multiple Bcl-2 members may mask Mcl-1-specific dependencies and complicate pathway-response analysis.

Mcl1-IN-7: Quantitative Evidence of Differentiation


Covalent Mechanism Enhances Binding Affinity

Mcl1-IN-7 (compound 11) exhibits an IC50 of 4.2 nM for Mcl-1 inhibition, representing a ~91-fold enhancement in binding potency compared to its non-covalent parent compound (IC50 = 383 nM) [1]. This quantitative difference is directly attributed to the introduction of an aryl boronic acid carbonyl warhead that forms a reversible covalent bond with Lys234 in the BH3-binding groove of Mcl-1 [1][2].

Binding affinity shift
Head-to-head
4.2 nM vs 383 nM (~91-fold)
Supports covalent-based potency gain context
Reported biochemical binding assay; compared to non-covalent parent
Covalent Inhibitor Mcl-1 Binding Affinity Structure-Activity Relationship

Potency Compared to A-1210477

In biochemical assays, Mcl1-IN-7 achieves an IC50 of 4.2 nM for Mcl-1 inhibition [1][2]. In contrast, the well-characterized non-covalent Mcl-1 inhibitor A-1210477 has a reported IC50 of 26.2 nM under similar biochemical conditions . This indicates that Mcl1-IN-7 is approximately 6.2-fold more potent than A-1210477 in direct binding assays.

Cross-inhibitor comparison
Reported
4.2 nM vs 26.2 nM (~6.2-fold)
Supports inhibitor selection context for Mcl-1 binding assays
Cross-study comparison with A-1210477; biochemical conditions may vary
Mcl-1 Inhibitor Binding Affinity Cross-Compound Comparison

Cellular Caspase Activation in MOLP-8 Cells

The covalent binding of Mcl1-IN-7 to Mcl-1 translates into functional pro-apoptotic activity in Mcl-1-dependent MOLP-8 multiple myeloma cells, where it induces caspase 3/7 activation with an IC50 of 75 nM [1][2]. The parent non-covalent compound, in contrast, shows significantly weaker cellular activity, consistent with its 91-fold lower biochemical potency [1].

Cellular caspase 3/7 IC50
Method context
75 nM (MOLP-8 cells)
Supports apoptosis endpoint interpretation in multiple myeloma model
Reported data; >10-fold improvement over non-covalent parent in same model
Cellular Apoptosis Caspase Activation Multiple Myeloma

Covalent Modification of Lys234 Confirmed

Mcl1-IN-7's mechanism of action is rigorously defined: it forms a reversible covalent bond specifically with Lys234 in the BH3-binding groove of Mcl-1 [1]. This was confirmed through point mutation studies (Lys234Ala abolishes covalent binding) and mass spectrometry experiments demonstrating adduct formation [1]. In contrast, non-covalent Mcl-1 inhibitors (e.g., A-1210477, S63845) rely solely on reversible, non-covalent interactions with the BH3-binding groove and do not engage Lys234 covalently.

Target engagement mechanism
Class-level
Reversible covalent bond with Lys234 (confirmed by mutagenesis & MS)
Supports target engagement certainty context
Lys234Ala mutation abolishes covalent binding; mass spectrometry adduct confirmed
Covalent Inhibitor Target Engagement Lysine Covalent Warhead

Mcl1-IN-7: Research Applications


Mcl-1 Dependency Studies in Hematologic Malignancies

Given its ~91-fold improvement in biochemical potency over non-covalent parent compounds [1] and functional activity in Mcl-1-dependent MOLP-8 multiple myeloma cells (caspase 3/7 IC50 = 75 nM) [1][2], Mcl1-IN-7 is optimally suited for dose-response studies in Mcl-1-dependent leukemia, lymphoma, and myeloma cell lines. Its covalent mechanism ensures sustained Mcl-1 inhibition, enabling clearer discrimination of Mcl-1-dependent versus -independent cells in viability assays and apoptosis readouts [1].

Chemical Biology with Defined Target Engagement

Mcl1-IN-7's confirmed covalent modification of Lys234 [1] makes it an ideal chemical probe for studies that demand precise target engagement data. Researchers can use Lys234Ala mutant Mcl-1 as a negative control to definitively attribute observed cellular phenotypes to Mcl-1 inhibition, a level of experimental rigor difficult to achieve with reversible non-covalent inhibitors where target engagement is less durable [1].

Combination Therapy Screens for Apoptotic Priming

The ~6-fold greater biochemical potency of Mcl1-IN-7 (IC50 = 4.2 nM) compared to the non-covalent inhibitor A-1210477 (IC50 = 26.2 nM) [1][2] positions it as a superior tool for combination screens with Bcl-2 inhibitors (e.g., venetoclax) or Bcl-xL inhibitors. Its covalent binding provides a longer window of Mcl-1 suppression, which may enhance synergistic apoptotic priming when combined with agents that neutralize other pro-survival Bcl-2 family members [2].

Application
Selection Property
Validation Focus
Mcl-1 dependency cell model studies
Covalent target engagement profile
Apoptosis endpoint and Mcl-1 dependency validation
Chemical biology with defined target engagement
Mutation-controlled covalent binding
Target engagement control (Lys234Ala mutant) and phenotype attribution
Combination study screens for apoptotic priming
Sustained Mcl-1 suppression context
Synergy with Bcl-2/Bcl-xL inhibitors and pathway-response profiling

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